molecular formula C17H20N6O2S B2953604 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 1014053-28-1

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No. B2953604
CAS RN: 1014053-28-1
M. Wt: 372.45
InChI Key: MQVUNHHWMDBZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

Heterocyclic compounds, including those with 1,2,4-triazole and pyrazole structures, are pivotal in the development of new drugs due to their versatile biological activities and wide spectrum of action. The synthesis process involves multiple stages, starting from key reagents like ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by various reactions to form the desired heterocyclic compounds. These compounds are then subjected to characterization through methods such as 1H NMR spectroscopy and IR spectrophotometry to confirm their structure and purity. Preliminary screenings have indicated these compounds' potential for wide biological activity, underlining their importance in drug development (Hotsulia & Fedotov, 2019).

Pharmacological Potential

The integration of 1,2,4-triazole and pyrazole fragments into new substances aims to influence the formation of specific types of biological activity. This strategic importance in medicine and pharmacy is attributed to the chemical modification flexibility and significant pharmacological potential of these heterocycles. The synthesis of such compounds, including studies on their properties and potential biological targets, suggests a promising direction for discovering new drugs with varied therapeutic effects (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antioxidant Activities

Compounds synthesized from pyrazole and 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, with some showing significant effects against various pathogens. The molecular docking studies complement these findings by revealing the compounds' interactions with biological targets, further justifying the need for detailed studies on their antifungal activities. This highlights the compounds' potential as leads for the development of new antimicrobial agents (S. Fedotov, A. S. Hotsulia, & O. Panasenko, 2022).

properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-4-23-15(13-10-22(2)21-16(13)25-3)19-20-17(23)26-11-14(24)18-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUNHHWMDBZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.